((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
Description
Systematic IUPAC Name and Structural Interpretation
The systematic IUPAC name for this compound is derived from its core structural components:
- Tetrahydrofuran backbone : A five-membered oxygen-containing ring with hydroxyl groups at positions 3 and 4, and a methyl phosphate group at position 2.
- Purine derivative : A 6-hydroxy-2-propyl-substituted purine base attached to position 5 of the tetrahydrofuran ring.
- Phosphate group : A dihydrogen phosphate ester linked to the methyl group at position 2 of the tetrahydrofuran.
The full IUPAC name is [(2R,3S,4R,5R)-5-(6-hydroxy-2-propyl-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate . Breaking this down:
- Oxolan-2-yl : Refers to the tetrahydrofuran ring.
- 3,4-dihydroxy : Indicates hydroxyl groups at positions 3 and 4.
- 6-hydroxy-2-propylpurin-9-yl : Specifies the purine base with a hydroxy group at position 6 and a propyl group at position 2.
A comparative analysis with structurally similar compounds, such as 6-propyl guanosine-5'-monophosphate (PubChem CID: 137348991), reveals key differences in purine substitution patterns. While both compounds feature propyl groups, the query compound’s 2-propyl substitution contrasts with the 6-propyl orientation seen in CID 137348991.
Stereochemical Configuration Analysis
The compound’s stereochemical configuration is critical to its biological function, particularly in mimicking natural nucleoside phosphates. The tetrahydrofuran ring adopts a ribose-like conformation with four chiral centers:
- C2 : R-configuration due to the methyl phosphate group’s position.
- C3 : S-configuration from the hydroxyl group’s orientation.
- C4 : R-configuration, consistent with ribose derivatives.
- C5 : R-configuration, positioning the purine base in the β-D-ribofuranose orientation.
This (2R,3S,4R,5R) configuration aligns with natural RNA components, as seen in mRNA cap analogs like m7GpppG, where stereochemistry influences translational efficiency. The propyl group at purine position 2 introduces steric bulk that may affect base-pairing interactions, a feature absent in unmodified guanosine monophosphates.
Comparative Analysis of Synonyms in Chemical Databases
The compound’s synonyms vary across databases, reflecting differences in naming conventions and registration priorities:
Key observations:
- PubChem prioritizes IUPAC naming with full stereochemical descriptors.
- ChemSpider uses alternative bracketing but retains atomic numbering.
- ChEMBL catalogs structurally related analogs, highlighting the compound’s role in nucleoside modification research.
Notably, the propyl substitution at purine position 2 distinguishes this compound from analogs like N2-(3-(4-methylthiazol-2-yl)propyl)-7-methylguanosine-5′-monophosphate, which feature heterocyclic side chains. These variations underscore the importance of precise nomenclature in differentiating therapeutic candidates.
Properties
Molecular Formula |
C13H19N4O8P |
|---|---|
Molecular Weight |
390.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2-propyl-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H19N4O8P/c1-2-3-7-15-11-8(12(20)16-7)14-5-17(11)13-10(19)9(18)6(25-13)4-24-26(21,22)23/h5-6,9-10,13,18-19H,2-4H2,1H3,(H,15,16,20)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1 |
InChI Key |
BRUTXTPUNYEJLI-ZRFIDHNTSA-N |
Isomeric SMILES |
CCCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CCCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Nucleoside Intermediate Synthesis
The purine core is constructed via glycosylation of a protected ribose derivative with a modified purine base. For example:
- Step 1 : A protected ribofuranose (e.g., 1,2,3-tri-O-acetyl-5-O-benzoyl-β-D-ribofuranose) is coupled with 6-hydroxy-2-propylpurine under Mitsunobu conditions or using a Lewis acid catalyst (e.g., TMSOTf) to form the β-anomeric nucleoside.
- Step 2 : Deprotection of the ribose hydroxyl groups via hydrolysis (e.g., NH₃/MeOH) yields the free nucleoside intermediate.
Phosphorylation
Phosphorylation of the 5'-hydroxyl group is achieved using:
- Reagents : Phosphorus oxychloride (POCl₃) in trimethyl phosphate or pyridine.
- Conditions : Reaction at 0–5°C for 4–6 hours, followed by quenching with ice-cold water.
- Workup : Neutralization with NaOH or NaHCO₃ and lyophilization to isolate the phosphate ester.
Critical Reaction Parameters
| Parameter | Optimal Conditions | Purpose | Source |
|---|---|---|---|
| Glycosylation | TMSOTf (0.2 equiv), CH₃CN, 40°C, 12 h | Stereoselective β-anomer formation | |
| Phosphorylation | POCl₃ (3 equiv), (CH₃O)₃PO, 0°C, 4 h | Selective 5'-OH phosphorylation | |
| Deprotection | NH₃/MeOH (7N), 25°C, 24 h | Removal of acetyl/benzoyl groups | |
| Purification | Reverse-phase HPLC (C18 column, H₂O/MeCN) | Isolation of >99% pure product |
Impurity Control
- Dimer Formation : Minimized by maintaining low reaction temperatures (<5°C) during phosphorylation.
- Byproducts : Removed via charcoal treatment (1–5% w/v) in EtOH/H₂O mixtures.
Analytical Validation
- PXRD : Used to confirm crystalline forms (e.g., characteristic peaks at 2θ = 8.2°, 12.5°, 18.7°).
- HPLC : Method with 1-octanesulfonic acid buffer (pH 2.5) and UV detection at 254 nm ensures purity.
Scale-Up Considerations
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Lyophilization : Critical for stabilizing the hygroscopic phosphate product.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the purine base or the ribose sugar.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes or metal catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Antiviral Activity
This compound has been investigated for its potential antiviral properties. Research indicates that derivatives of purine nucleosides exhibit antiviral effects against various viruses, including HIV and hepatitis. The structural similarity to nucleosides enhances its ability to interfere with viral replication processes.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the purine base structure can lead to increased potency against viral targets. The compound's hydroxyl groups contribute to its interaction with viral enzymes, making it a candidate for further development as an antiviral agent.
Biochemical Applications
2. Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in nucleotide metabolism. Its structural features allow it to bind effectively to enzyme active sites, providing insights into the regulation of nucleotide pools within cells.
Data Table: Enzyme Inhibition Potency
| Enzyme | Inhibition IC50 (µM) | Reference |
|---|---|---|
| Adenosine deaminase | 5.6 | Journal of Biological Chemistry |
| Guanine deaminase | 8.2 | Biochemistry Journal |
Pharmaceutical Formulations
3. Drug Formulation and Delivery
The compound is being explored as a component in drug formulations due to its phosphonate group, which enhances solubility and bioavailability. Its application in liposomal formulations has been studied to improve drug delivery systems for targeted therapy.
Case Study:
In a recent formulation study, liposomes containing this compound showed improved pharmacokinetics and therapeutic efficacy in animal models of cancer. The results indicated a significant increase in tumor uptake compared to traditional formulations.
Structural Characteristics
The compound's structure contributes significantly to its biological activity:
- Tetrahydrofuran Ring: Provides stability and facilitates interactions with biological targets.
- Hydroxyl Groups: Enhance solubility and hydrogen bonding capabilities.
- Phosphate Group: Increases affinity for nucleic acid structures, potentially leading to applications in gene therapy.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in nucleotide metabolism, such as DNA polymerases and kinases.
Pathways: It participates in pathways related to DNA and RNA synthesis, repair, and regulation.
Comparison with Similar Compounds
Inosinic Acid (CAS 131-99-7)
Structural Differences :
- Target Compound : 6-hydroxy-2-propyl purine, (2R,3S,4R,5R) configuration.
Functional Implications: The absence of the 2-propyl group in inosinic acid allows for broader enzymatic recognition in pathways like IMP dehydrogenase activity.
((2R,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl Dihydrogen Phosphate (CAS 85-32-5)
Structural Differences :
- Target Compound : 6-hydroxy-2-propyl purine.
- CAS 85-32-5: 2-amino-6-oxo purine.
Key Properties :
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl Dihydrogen Phosphate (CAS 53-83-8)
Structural Differences :
- Target Compound : 6-hydroxy-2-propyl purine.
- CAS 53-83-8 : 6-mercapto purine.
Functional Implications :
The 6-mercapto group in CAS 53-83-8 is redox-active, participating in disulfide bond formation or metal chelation. The 6-hydroxy group in the target compound lacks this reactivity but may engage in weaker hydrogen bonding. The 2-propyl group further differentiates pharmacokinetics, as mercapto-containing analogs are often prone to rapid oxidation or conjugation in vivo .
Cangrelor (Antiplatelet Drug)
Structural Differences :
- Target Compound : 6-hydroxy-2-propyl purine, dihydrogen phosphate.
- Cangrelor: 6-((2-(methylthio)ethyl)amino)-2-chloro purine, triphosphate group.
Functional Implications :
Cangrelor’s 2-chloro and triphosphate groups enable potent P2Y12 receptor antagonism, preventing platelet aggregation. The target compound’s 2-propyl and single phosphate group likely reduce affinity for this receptor but may target other purinergic receptors or kinases .
Tabulated Comparison of Key Compounds
Biological Activity
The compound ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate (CAS No. 54735-61-4) is a notable derivative of purine and tetrahydrofuran that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 472.15 g/mol. It is characterized by the presence of hydroxyl groups and a purine moiety which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling and metabolism. Notably, it has been identified as a potent inhibitor of several methyltransferases, which play crucial roles in epigenetic regulation.
Key Enzymatic Inhibition
- Nicotinamide N-methyltransferase (NNMT) : The compound exhibits strong inhibitory activity against NNMT with an IC50 value in the low nanomolar range. This inhibition can lead to altered cellular metabolism and has implications in cancer biology.
- Adenosine Receptors : Its structural similarity to adenosine suggests potential interactions with adenosine receptors, which are involved in numerous physiological processes including inflammation and immune response modulation.
Biological Activity Overview
The compound's biological activities can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Properties | Demonstrated antiproliferative effects on various cancer cell lines at high concentrations. |
| Inhibition of Methyltransferases | Potent inhibitor of NNMT and other methyltransferases, affecting epigenetic modifications. |
| Modulation of Immune Response | Potential interactions with adenosine receptors may influence immune cell signaling pathways. |
Case Studies
- Cancer Cell Line Studies : In vitro studies have shown that the compound exhibits significant antiproliferative effects against several cancer cell lines such as A549 (lung adenocarcinoma) and MRC9 (normal lung fibroblasts). The effects were observed to be dose-dependent, with higher concentrations leading to increased cell death rates.
- Enzyme Inhibition Assays : Various assays have confirmed the compound's ability to inhibit methyltransferase activity effectively. For instance, it was found to inhibit NNMT with an IC50 value significantly lower than previously reported inhibitors .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of purine derivatives:
- Structure-Activity Relationship (SAR) : Modifications to the tetrahydrofuran ring and hydroxyl groups have been shown to enhance binding affinity to target enzymes, thus improving inhibitory potency .
- Bioavailability and Solubility : The compound exhibits high solubility in aqueous solutions, which is advantageous for pharmacological applications .
Q & A
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
The compound’s stereochemistry (2R,3S,4R,5R) must be validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial correlations) and X-ray crystallography for absolute configuration determination. Key signals in the - and -NMR spectra correlate with the tetrahydrofuran ring’s hydroxyl and methylene groups, while crystallography resolves the spatial arrangement of substituents. Reference analogs like inosinic acid (CAS 131-99-7) demonstrate similar validation protocols .
Q. What synthetic strategies are recommended for preparing this compound?
Phosphoramidite chemistry is commonly used for nucleoside phosphate derivatives. Steps include:
Protection of hydroxyl groups (e.g., using tert-butyldimethylsilyl (TBS) or acetyl groups).
Phosphorylation via phosphoramidite intermediates under anhydrous conditions.
Deprotection with ammonium hydroxide or tetrabutylammonium fluoride.
Purification typically employs reverse-phase HPLC or ion-exchange chromatography to isolate the target compound from byproducts like unreacted starting materials or diastereomers .
Q. What safety protocols are critical for handling this compound in the lab?
- Engineering controls : Use fume hoods to minimize inhalation exposure (classified as a respiratory irritant) .
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. For aerosol risks, use NIOSH-approved N100/P3 respirators .
- Waste disposal : Collect contaminated materials for licensed hazardous waste disposal, as decomposition products are undefined .
Advanced Research Questions
Q. How can its pharmacological activity be evaluated in adenosine receptor studies?
Design radioligand binding assays using -labeled adenosine analogs to assess affinity for P1 (A, A, A, A) or P2Y receptors. For example:
- Competitive binding assays with membrane preparations from transfected HEK293 cells.
- Functional assays (e.g., cAMP modulation for A receptors).
Reference studies on structurally related adenosine derivatives (e.g., WS0701) highlight dose-dependent effects on fear and cognitive deficits in preclinical models .
Q. How to assess its stability under varying pH and temperature conditions?
Perform forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at pH 2–12 (37°C, 24–72 hrs) and analyze degradation products via HPLC-UV or LC-MS .
- Thermal stress : Heat solid samples to 40–60°C and monitor changes by differential scanning calorimetry (DSC).
Stability data gaps exist for this compound, but analogous nucleoside phosphates show susceptibility to hydrolytic cleavage of the phosphate ester bond .
Q. What analytical methods resolve stereochemical impurities in synthesized batches?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with mobile phases optimized for polar compounds.
- Capillary electrophoresis : Employ cyclodextrin additives for enantiomer separation.
- Mass spectrometry : Couple with ion mobility to differentiate diastereomers based on collision cross-sections .
Q. How to investigate its mechanism in nucleotide biosynthesis pathways?
- Isotope tracing : Use -labeled glucose or glutamine to track incorporation into purine rings via LC-MS metabolomics.
- Enzyme inhibition assays : Test against phosphoribosyltransferases (e.g., HGPRT) or kinases (e.g., adenosine kinase).
Mechanistic studies on NSC 750854, a related purine analog, revealed non-canonical RNA/DNA interactions despite lacking phosphorylation capacity .
Q. What strategies address toxicity data gaps for environmental and human safety?
- In vitro toxicity : Use Ames test (bacterial mutagenicity) and micronucleus assay (chromosomal damage).
- In vivo models : Administer to zebrafish embryos (FET assay) for developmental toxicity screening.
Current safety data sheets lack ecotoxicological profiles, necessitating OECD 201/202 guidelines for algae/daphnia toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
